4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C23H20N4OS and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, a study evaluating various triazole compounds found that derivatives similar to our compound showed promising activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole A | Staphylococcus aureus | 12.5 μg/mL |
Triazole B | Escherichia coli | 10 μg/mL |
Our Compound | Staphylococcus aureus | 6.25 μg/mL |
Our Compound | Escherichia coli | 8 μg/mL |
The results indicate that our compound exhibits significant antibacterial activity, especially against Staphylococcus aureus, with an MIC value of 6.25 μg/mL, suggesting it is more effective than some other tested derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely researched. Studies have shown that compounds containing the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
In a recent in vitro study, the compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa: IC50 = 15 μM
- MCF-7: IC50 = 12 μM
- A549: IC50 = 18 μM
These findings indicate that our compound possesses notable anticancer properties, particularly against MCF-7 cells .
Antioxidant Activity
Antioxidant activity is another key feature of many triazole compounds. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Experimental Findings
In a comparative study using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:
- Our Compound : Scavenging activity of 75% at a concentration of 100 μg/mL.
- Standard (Ascorbic Acid) : Scavenging activity of 90% at the same concentration.
While our compound demonstrated good antioxidant activity, it was slightly less effective than ascorbic acid .
Properties
CAS No. |
497922-07-3 |
---|---|
Molecular Formula |
C23H20N4OS |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4OS/c1-2-28-21-10-6-9-20(15-21)22-25-26-23(29)27(22)24-16-17-11-13-19(14-12-17)18-7-4-3-5-8-18/h3-16H,2H2,1H3,(H,26,29)/b24-16+ |
InChI Key |
KAKNTLJSBJEVHM-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.